molecular formula C17H18N3NaO3S B1671259 sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide CAS No. 161796-78-7

sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide

Cat. No.: B1671259
CAS No.: 161796-78-7
M. Wt: 367.4 g/mol
InChI Key: RYXPMWYHEBGTRV-JIDHJSLPSA-N
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Description

sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide is a chemical compound with the molecular formula C17H18N3NaO3S. It is known for its applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is a derivative of benzimidazole and contains a sulfinyl group, which contributes to its unique chemical properties.

Mechanism of Action

Target of Action

Esomeprazole Sodium, also known as (S)-omeprazole sodium salt, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .

Mode of Action

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion . Therefore, esomeprazole’s duration of antisecretory effect persists longer than 24 hours .

Biochemical Pathways

The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole suppresses the final step of gastric acid production, thereby reducing the acidity within the stomach . This mechanism is particularly beneficial in the management of conditions associated with excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison Syndrome .

Pharmacokinetics

Esomeprazole’s pharmacokinetics are time and dose-dependent . It is primarily metabolized in the liver via the CYP2C19 enzyme to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the metabolites are excreted in the urine, with less than 1% as the active drug, and the remaining 20% are excreted in the feces . The half-life elimination of esomeprazole varies among different age groups .

Result of Action

The molecular and cellular effects of esomeprazole’s action primarily involve the reduction of gastric acid secretion. This results in an increase in gastric pH, relieving symptoms of acid-related disorders such as GERD . Additionally, esomeprazole has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of esomeprazole. For instance, during the production of esomeprazole powder for solution, the period between the filling process and lyophilization, where all vials are partially closed and completely exposed to environmental influences, is critical . Excessive instability reflects in pH value variations caused by oxygen’s impact . Therefore, careful control of environmental conditions during production and storage is essential to maintain the stability and efficacy of esomeprazole .

Biochemical Analysis

Biochemical Properties

Esomeprazole Sodium exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme at the secretory surface of the gastric parietal cell . This enzyme is crucial for the final step in gastric acid production. By binding to this enzyme, Esomeprazole Sodium effectively reduces the secretion of gastric acid .

Cellular Effects

Esomeprazole Sodium’s primary cellular effect is the reduction of gastric acid secretion. This is achieved by its action on the H+/K+ ATPase enzyme, which is located at the secretory surface of gastric parietal cells . By inhibiting this enzyme, Esomeprazole Sodium prevents the final step in gastric acid production, leading to a decrease in the amount of acid in the stomach .

Molecular Mechanism

The molecular mechanism of Esomeprazole Sodium involves the covalent binding to sulfhydryl groups of cysteines found on the H+/K+ ATPase enzyme at the secretory surface of gastric parietal cells . This binding is irreversible, and new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of Esomeprazole Sodium’s antisecretory effect persists longer than 24 hours .

Temporal Effects in Laboratory Settings

Systemic exposure to Esomeprazole Sodium increases with repeated administration of the drug . After 5 days of treatment, there is a 90% increase with 20mg daily and a 159% increase with 40mg daily relative to day 1 .

Metabolic Pathways

Esomeprazole Sodium is metabolized in the liver via cytochrome P450 (CYP) isoenzymes, chiefly CYP3A4 and CYP2C19 . The metabolites formed are hydroxy, desmethyl, and sulfone metabolites, all of which are inactive .

Transport and Distribution

Esomeprazole Sodium is distributed with a volume of distribution of 16 L . The binding to plasma proteins of Esomeprazole Sodium is similar to that seen with other proton pump inhibitors .

Subcellular Localization

Esomeprazole Sodium acts at the secretory surface of gastric parietal cells , where it binds to the H+/K+ ATPase enzyme. This enzyme is located on the inner boundary of the cell membrane of the gastric parietal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide involves several steps. One common method includes the reaction of 5-methoxy-2-mercaptobenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-methanol in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) to form the sulfinyl group . The reaction is typically carried out in a solvent like methanol or isopropanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a proton pump inhibitor (PPI) in the treatment of gastric acid-related disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide is unique due to its specific substituents, which may confer distinct pharmacological properties and efficacy profiles compared to other PPIs .

Properties

CAS No.

161796-78-7

Molecular Formula

C17H18N3NaO3S

Molecular Weight

367.4 g/mol

IUPAC Name

sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1

InChI Key

RYXPMWYHEBGTRV-JIDHJSLPSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Appearance

Solid powder

Color/Form

Crystals from acetonitrile
White to off-white crystalline powde

melting_point

156 °C

physical_description

Solid

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water.
In water, 82.3 mg/L at 25 °C /Estimated/
0.5 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

vapor_pressure

9.2X10-13 mm Hg at 25 °C /Estimated/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
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sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
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sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
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sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
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sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
Reactant of Route 6
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sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide

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